molecular formula C8H5Cl2FO2 B2580995 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde CAS No. 2149599-01-7

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B2580995
CAS No.: 2149599-01-7
M. Wt: 223.02
InChI Key: KLSMFSXOZADDJC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzaldehyde ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the chlorination and fluorination of a methoxybenzaldehyde derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the substitution reactions.

Chemical Reactions Analysis

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or binding pockets of target enzymes, thereby modulating their activity . The presence of electron-withdrawing groups like chloro and fluoro can enhance its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde can be compared with other halogenated benzaldehydes, such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

4,6-dichloro-2-fluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSMFSXOZADDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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